N-(2-bromophenyl)pyrrolidine-1-sulfonamide
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Overview
Description
N-(2-bromophenyl)pyrrolidine-1-sulfonamide is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O₂S and a molecular weight of 305.19 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)pyrrolidine-1-sulfonamide typically involves the reaction of 2-bromobenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a proton acceptor, facilitating the formation of the sulfonamide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-position of the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N-(2-bromophenyl)pyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)pyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)pyrrolidine-1-sulfonamide
- N-(2-fluorophenyl)pyrrolidine-1-sulfonamide
- N-(2-iodophenyl)pyrrolidine-1-sulfonamide
Uniqueness
N-(2-bromophenyl)pyrrolidine-1-sulfonamide is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its analogs with different halogen atoms, the bromine-containing compound may exhibit distinct properties and applications.
Properties
CAS No. |
1042644-43-8 |
---|---|
Molecular Formula |
C10H13BrN2O2S |
Molecular Weight |
305.2 |
Purity |
95 |
Origin of Product |
United States |
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